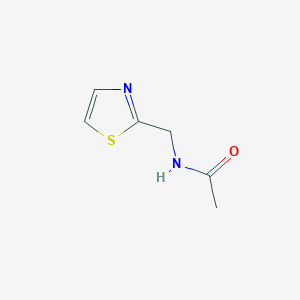![molecular formula C43H41N5O10 B13813726 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid is a complex organic compound with a multifaceted structure. It is characterized by the presence of multiple functional groups, including methoxyphenyl, phenylmethoxy, phenoxyacetyl, and oxobutanoic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid involves several key steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Purin-9-yl Group: The purin-9-yl group is introduced via a nucleophilic substitution reaction, where a suitable purine derivative reacts with the oxolane intermediate.
Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is attached through an esterification reaction, typically using phenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Methoxyphenyl and Phenylmethoxy Groups: These groups are introduced via etherification reactions, where appropriate phenol derivatives react with the intermediate compound.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenylmethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxobutanoic acid moiety, converting it to the corresponding alcohol.
Esterification and Hydrolysis: The ester bonds in the compound can be formed or cleaved under appropriate conditions, allowing for modifications of the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Esterification: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Esterification and Hydrolysis: Modified ester or acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its purine moiety suggests possible applications in the study of nucleotide analogs and enzyme inhibitors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The purine moiety may mimic natural nucleotides, allowing the compound to inhibit nucleotide-binding enzymes. Additionally, the phenoxyacetyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-acetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
- 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-benzoyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetyl group, in particular, sets it apart from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C43H41N5O10 |
|---|---|
Molecular Weight |
787.8 g/mol |
IUPAC Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C43H41N5O10/c1-53-31-17-13-29(14-18-31)43(28-9-5-3-6-10-28,30-15-19-32(54-2)20-16-30)56-24-35-34(58-39(52)22-21-38(50)51)23-37(57-35)48-27-46-40-41(44-26-45-42(40)48)47-36(49)25-55-33-11-7-4-8-12-33/h3-20,26-27,34-35,37H,21-25H2,1-2H3,(H,50,51)(H,44,45,47,49)/t34-,35+,37+/m0/s1 |
InChI Key |
GTKDQVULNROOEN-UQDPWRLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



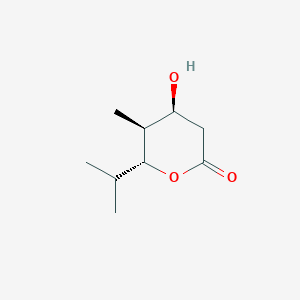

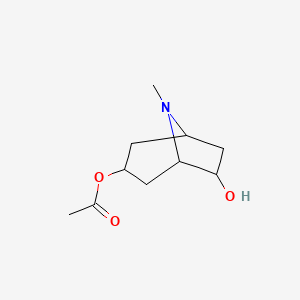
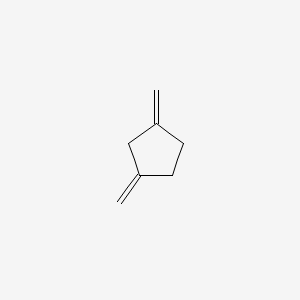


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
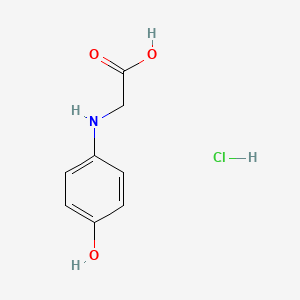

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
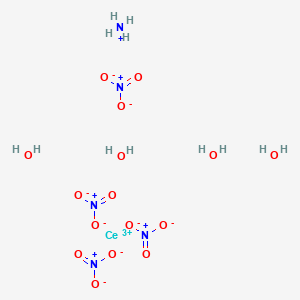
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
